molecular formula C17H18N2O4 B5730066 N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide

N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No. B5730066
M. Wt: 314.34 g/mol
InChI Key: CCRGFPHJHHQNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide, also known as IN-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. IN-1 has been shown to have a variety of effects on the central nervous system, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide is not yet fully understood, but it is thought to involve the inhibition of a protein called Rho kinase. Rho kinase plays a role in the regulation of cell shape and movement, and its inhibition by N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide may help to prevent the degeneration of neurons in the brain.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. These include the inhibition of neuronal degeneration, the reduction of inflammation, and the promotion of neural regeneration. Additionally, N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have antioxidant properties, which may help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its specificity for Rho kinase. This allows for more targeted research on the role of Rho kinase in neurodegenerative diseases. However, one limitation of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several potential future directions for research involving N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide. One area of interest is the development of more potent inhibitors of Rho kinase, which may have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide and its effects on the central nervous system. Finally, clinical trials will be necessary to determine the safety and efficacy of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide in humans.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide involves a multi-step process that begins with the reaction of 2-isopropylaniline and 4-nitrophenol to form 2-(4-nitrophenoxy)-N-(2-isopropylphenyl)acetamide. This compound is then transformed into N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide through a series of reactions involving various reagents and solvents.

Scientific Research Applications

N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been studied extensively in the context of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. In animal models, N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain. Additionally, N-(2-isopropylphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have potential applications in the treatment of spinal cord injuries and stroke.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)15-5-3-4-6-16(15)18-17(20)11-23-14-9-7-13(8-10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRGFPHJHHQNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.